2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE
Overview
Description
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and hydrazine functional groups, as well as a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:
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Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to introduce the desired functional groups.
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Introduction of Morpholine Groups: : The morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core under basic conditions.
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Attachment of the Hydrazine and Nitrophenyl Groups: : The hydrazine and nitrophenyl groups are introduced through condensation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidized Derivatives: Various oxidized forms of the nitrophenyl group.
Amino Derivatives: Reduction of the nitrophenyl group leads to the formation of amino derivatives.
Substituted Triazines: Introduction of different functional groups through substitution reactions.
Scientific Research Applications
2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the morpholine and hydrazine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biological processes and pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the hydrazine and nitrophenyl groups, resulting in different chemical properties and applications.
2,4-BIS(PIPERIDIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Contains piperidine instead of morpholine, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both morpholine and hydrazine groups, along with the nitrophenyl moiety, makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O4/c29-28(30)17-5-1-3-16(15-17)4-2-6-21-25-18-22-19(26-7-11-31-12-8-26)24-20(23-18)27-9-13-32-14-10-27/h1-6,15H,7-14H2,(H,22,23,24,25)/b4-2+,21-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPSKWJUDGAJFR-ZFJKUVAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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